4-(环己基氨基)-4-氧代丁-2-烯酸

描述

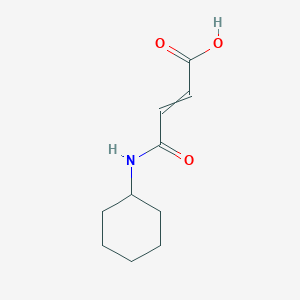

4-(Cyclohexylamino)-4-oxobut-2-enoic acid is a compound that belongs to a class of organic compounds known for their potential pharmacological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and evaluated for various biological activities, including antidiabetic, antibacterial, and antitumor properties.

Synthesis Analysis

The synthesis of related compounds involves the formation of 4-oxobutyric acid derivatives with different substituents on the nitrogen atom of the amine group. For instance, the synthesis of 4-(trans-4-methylcyclohexyl)-4-oxobutyric acid was carried out to investigate its antidiabetic properties . Similarly, the synthesis of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid involved various techniques such as elemental analyses and spectroscopic methods to confirm the formation of the compound . These methods could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a 4-oxobutyric acid core with various substituents that influence their biological activity. For example, the molecular structure of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid is stabilized by intramolecular hydrogen bonds, and its crystal structure features intermolecular hydrogen bonds that link molecules into zigzag chains . This information suggests that the molecular structure of 4-(Cyclohexylamino)-4-oxobut-2-enoic acid would also be characterized by similar intramolecular and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of these compounds with nucleophiles has been explored, as seen in the study of 4-(4-acetylaminophenyl)-4-oxobut-2-enoic acid, which reacts with sulfur reagents and other nucleophilic and electrophilic reagents to yield various heterocyclic derivatives . This indicates that 4-(Cyclohexylamino)-4-oxobut-2-enoic acid could also undergo similar reactions to form a range of heterocyclic compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the presence of intramolecular hydrogen bonds can affect the melting point and solubility of the compound. The spectroscopic characterization, including FT-IR and NMR, provides insights into the functional groups present and their chemical environment . These techniques would be essential in determining the physical and chemical properties of 4-(Cyclohexylamino)-4-oxobut-2-enoic acid.

Relevant Case Studies

The compounds similar to 4-(Cyclohexylamino)-4-oxobut-2-enoic acid have been evaluated for their biological activities. For example, 4-(trans-4-methylcyclohexyl)-4-oxobutyric acid showed selective improvement in glucose-induced insulin secretion, which could be beneficial for treating diabetes . The compound 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid exhibited antioxidant and antitumor activities, suggesting its potential as a therapeutic agent . These case studies provide a foundation for the possible applications of 4-(Cyclohexylamino)-4-oxobut-2-enoic acid in medicine.

科学研究应用

分子内环化

Tyuneva 等人的研究 (2011) 探索了 4-芳基-2-芳基氨基-4-氧代丁-2-烯酸的环化,该酸与 4-(环己基氨基)-4-氧代丁-2-烯酸密切相关。他们发现这些化合物可以经历环化形成 3-芳基-亚氨基-3H-呋喃-2-酮的衍生物和其他相关化合物,突出了它们在合成新型有机结构中的潜力 (Tyuneva 等人,2011)。

杂环化合物的合成

El-Hashash 等人 (2015) 证明了使用类似化合物 4-(4-溴苯基)-4-氧代丁-2-烯酸作为合成各种杂环化合物(如哒嗪酮和呋喃酮)的起始材料。这表明 4-(环己基氨基)-4-氧代丁-2-烯酸也可以作为合成具有潜在生物活性的各种杂环结构的前体 (El-Hashash 等人,2015)。

光谱表征和生物筛选

在 Sirajuddin 等人的研究中 (2015),合成了类似于 4-(环己基氨基)-4-氧代丁-2-烯酸的化合物,并使用各种光谱技术对其进行了表征。这项研究还包括对其与 DNA 相互作用的调查,表明类似化合物在生物学研究和药物开发中具有潜在用途 (Sirajuddin 等人,2015)。

止血活性

Pulina 等人 (2017) 合成了 4-(杂)芳基-4-氧代丁-2-烯酸的衍生物,并研究了它们对血液凝固系统的影响。这表明 4-(环己基氨基)-4-氧代丁-2-烯酸在医学研究中具有潜在应用,特别是在开发具有止血特性的化合物方面 (Pulina 等人,2017)。

作用机制

Target of Action

Similar compounds have been found to target enzymes likeCathepsin D , which is an acid protease active in intracellular protein breakdown . It’s involved in the pathogenesis of several diseases such as breast cancer and possibly Alzheimer disease .

Mode of Action

It’s worth noting that similar compounds participate in reactions like theSuzuki–Miyaura (SM) cross-coupling . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .

Biochemical Pathways

Related compounds are known to influence various biochemical pathways, including those involved in the biosynthesis of amino acids .

Pharmacokinetics

Similar compounds are often used as buffers in biological processes due to their stability and environmentally benign nature .

Result of Action

Similar compounds have been found to result in the formation of new bonds in chemical reactions .

Action Environment

The action of 4-(Cyclohexylamino)-4-oxobut-2-enoic acid can be influenced by various environmental factors. For instance, similar compounds used as buffers have a useful pH range, indicating that the compound’s action, efficacy, and stability could be influenced by the pH of the environment .

属性

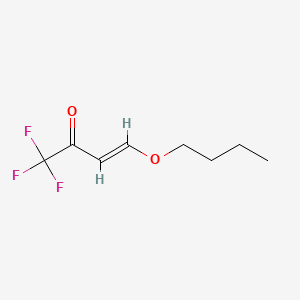

IUPAC Name |

4-(cyclohexylamino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWAGGNAHQGYBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclohexylamino)-4-oxobut-2-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(3-aminophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B3033615.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(ethylcarbamoyl)amino]benzamide](/img/structure/B3033619.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-3-yl)benzamide](/img/structure/B3033620.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine](/img/structure/B3033621.png)

![7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3033622.png)

![1-(4-Chlorophenyl)-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine](/img/structure/B3033623.png)

![2-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine](/img/structure/B3033632.png)

![5-{[3-(2,5-Dimethylphenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3033634.png)

![2-[[3-(cyclohexylmethyl)-8,9-dimethoxy-2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]propanoic acid](/img/structure/B3033636.png)